2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDA-410 and is classified as a small molecule inhibitor of the protein-protein interaction between two proteins, BRD4 and CBP.
Mechanism of Action
BDA-410 acts as a small molecule inhibitor of the BRD4/CBP protein-protein interaction. This interaction is involved in the regulation of gene expression and is important in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein-protein interaction, BDA-410 can modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotection. Additionally, BDA-410 has been shown to reduce oxidative stress and inflammation in various disease models.
Advantages and Limitations for Lab Experiments
One advantage of BDA-410 is its specificity for the BRD4/CBP protein-protein interaction, which allows for targeted modulation of gene expression. However, one limitation of BDA-410 is its relatively low potency, which may limit its effectiveness in certain disease models.
Future Directions
Future research on BDA-410 could focus on improving its potency and efficacy, as well as exploring its potential therapeutic applications in other diseases. Additionally, further studies could investigate the long-term safety and toxicity of BDA-410 in preclinical models.
Synthesis Methods
The synthesis of BDA-410 involves a multi-step process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BDA-410.
Scientific Research Applications
BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that BDA-410 has anti-cancer properties and can inhibit the growth of cancer cells by targeting the BRD4/CBP protein-protein interaction. Additionally, BDA-410 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. In neurological disorders, BDA-410 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
Molecular Formula |
C16H17BrN2O2 |
---|---|
Molecular Weight |
349.22 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(17)7-12(2)16(11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
InChI Key |
YFGUPGBLYJTRLC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br |
Origin of Product |
United States |
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